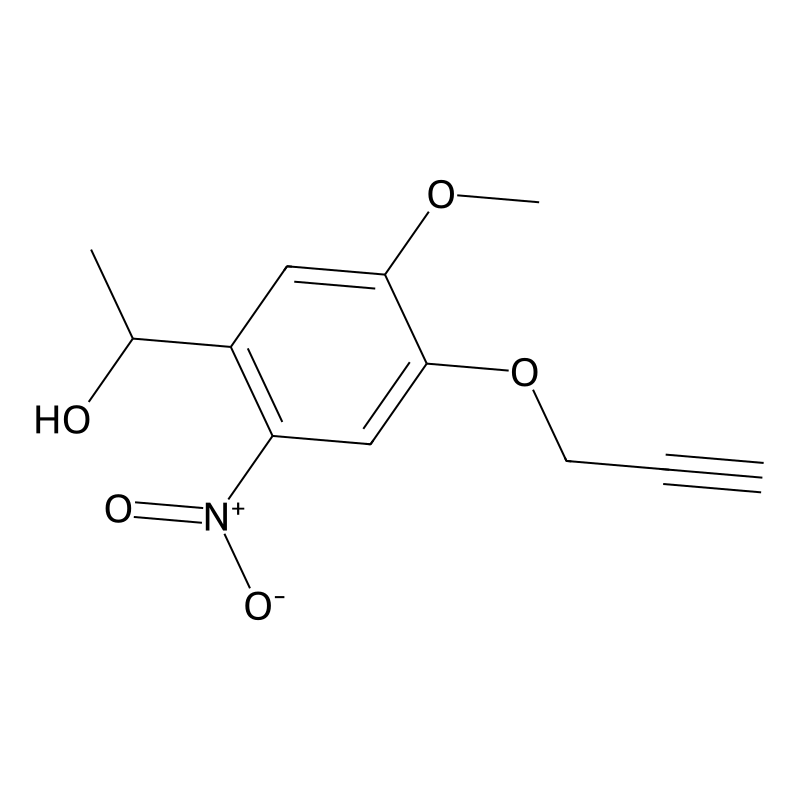alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
It’s possible that this compound is being used in cutting-edge research that hasn’t been widely published or it may be used in very specific and niche areas of research. It could also be the case that this compound is used as a building block or intermediate in the synthesis of other compounds .
Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol is a chemical compound characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and an alkyne moiety. Its molecular formula is with a molecular weight of approximately 251.24 g/mol. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
- Esterification: The alcohol can react with carboxylic acids to form esters.
- Nucleophilic Substitution: The alkyne moiety may participate in nucleophilic substitution reactions.
The specific reaction pathways depend on the reagents and conditions used, making this compound versatile for synthetic applications .
The synthesis of alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol typically involves multi-step organic reactions. A common approach includes:
- Nitration: Introducing the nitro group onto a suitable benzene derivative.
- Alkylation: Attaching the propynyl group through nucleophilic substitution or coupling reactions.
- Methoxylation: Adding the methoxy group using methylating agents.
Each step requires careful optimization of conditions to achieve high yields and purity .
Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol has potential applications in:
- Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
- Material Science: In the development of specialty chemicals or polymers due to its unique functional groups.
Its versatility makes it a candidate for further exploration in various fields of chemistry .
Several compounds share structural similarities with alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxybenzyl alcohol | Contains a methoxy and an alcohol group | Simpler structure without nitro or alkyne |
| 5-Nitroindole | Contains a nitro group | Indole ring system |
| 3-Alkynylphenol | Contains an alkyne and hydroxyl group | Lacks nitro functionality |
| 3-Methoxyphenol | Contains methoxy and hydroxyl groups | No nitro or alkyne |
Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl alcohol's unique combination of functional groups distinguishes it from these similar compounds, potentially endowing it with distinct chemical reactivity and biological properties .








